Product packaging for 4-(Boc-amino)methyl-2-fluoro-benzoic acid(Cat. No.:)

4-(Boc-amino)methyl-2-fluoro-benzoic acid

Cat. No.: B8177443
M. Wt: 269.27 g/mol
InChI Key: JOMIIZUPURXKKZ-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

In the realms of organic synthesis and medicinal chemistry, the demand for novel molecular scaffolds with tailored properties is incessant. 4-(Boc-amino)methyl-2-fluoro-benzoic acid serves as a critical starting material, enabling chemists to introduce specific functionalities into target molecules. Its utility is particularly pronounced in the synthesis of bioactive compounds, where precise control over molecular structure is paramount for achieving desired therapeutic effects. The presence of three distinct functional groups offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for screening and optimization.

The precursor, 4-amino-2-fluorobenzoic acid, is itself a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and analgesics. chemimpex.com This underscores the inherent value of this substitution pattern on the benzene (B151609) ring for biological activity.

Strategic Value of Fluorine Substitution in Benzoic Acid Derivatives

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. In the context of benzoic acid derivatives, the fluorine atom at the 2-position of this compound exerts a significant electronic effect on the aromatic ring and the adjacent carboxylic acid group. This can modulate the acidity of the carboxyl group and influence intermolecular interactions, which are crucial for molecular recognition at biological targets.

Fluorinated benzoic acids are recognized as important building blocks in drug discovery. chemimpex.com For instance, derivatives of fluorobenzoic acid have been investigated for their potential as antimicrobial agents. The strategic placement of fluorine can block sites of metabolism, leading to improved pharmacokinetic profiles of drug candidates.

Role of Boc-Protected Aminomethyl Moiety in Complex Molecule Construction

The aminomethyl group provides a key linkage point for building larger, more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in this process. The Boc group is stable under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality allows for the selective deprotection and subsequent functionalization of the amino group without affecting other sensitive parts of the molecule.

This protected amine is crucial for multi-step syntheses, such as peptide synthesis or the construction of complex heterocyclic systems. The ability to unmask the amine at a specific stage of a synthetic sequence is a powerful tool for chemists, enabling the controlled and directional assembly of intricate molecular architectures.

Overview of Research Trajectories for This Functionalized Building Block

One prominent research trajectory is the development of inhibitors for specific enzymes. The unique combination of a carboxylic acid, a protected amine, and a fluorinated aromatic ring makes it an ideal scaffold for designing molecules that can fit into the active sites of enzymes and disrupt their function. For example, similar fluorinated aminobenzoic acid derivatives are used in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.

Another area of investigation is the synthesis of novel heterocyclic compounds with potential biological activity. The functional groups on this compound can be used to construct various ring systems, leading to the discovery of new chemical entities with unique pharmacological profiles. The exploration of this building block in the creation of libraries of diverse small molecules for high-throughput screening is an ongoing effort in the pharmaceutical industry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16FNO4 B8177443 4-(Boc-amino)methyl-2-fluoro-benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-7-8-4-5-9(11(16)17)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMIIZUPURXKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodologies for 4 Boc Amino Methyl 2 Fluoro Benzoic Acid

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis of 4-(Boc-amino)methyl-2-fluoro-benzoic acid reveals several strategic disconnection points. The primary disconnections involve the formation of the amide bond of the Boc-protecting group and the carbon-carbon bond between the benzoic acid ring and the aminomethyl group. This suggests a synthetic route starting from a pre-functionalized 2-fluoro-4-methylbenzoic acid or a related derivative.

Another key disconnection is the carbon-nitrogen bond of the aminomethyl group, which can be formed through various methods such as reductive amination or nucleophilic substitution. The synthesis of the core 2-fluorobenzoic acid scaffold can also be approached from multiple angles, including fluorination of a pre-existing benzoic acid derivative or building the ring with the fluorine atom already in place.

Synthesis of Fluorinated Benzoic Acid Scaffolds: Precursor Routes

One common approach involves the use of substituted anilines as starting materials. For instance, m-fluoroaniline can be converted to 4-amino-2-fluorobenzoic acid through a multi-step process involving amino group protection, formylation, oxidation to a carboxylic acid, and subsequent deprotection. google.com Similarly, 2-fluoroaminobenzene can be used to synthesize 2-amino-3-fluorobenzoic acid. orgsyn.org These methods offer a way to introduce the fluorine and amino functionalities early in the synthetic sequence.

Nitriles also serve as valuable precursors. The conversion of a nitrile group to a carboxylic acid is a well-established transformation, often achieved through hydrolysis under acidic or basic conditions. This allows for the late-stage introduction of the carboxylic acid functionality.

Nucleophilic fluorination of aromatic systems presents another viable route. While direct nucleophilic fluorination of benzoic acids can be challenging due to the deactivating nature of the carboxyl group, methods utilizing activated precursors have been developed. For example, the reaction of 1-arylbenziodoxolones with cesium fluoride can yield 2-fluorobenzoic acids, although yields may be modest. arkat-usa.org

Ortho-directed metalation provides a powerful tool for the regioselective functionalization of aromatic rings. In the context of fluorinated aryl systems, a directing group can be used to facilitate metalation at the position ortho to the fluorine atom. Subsequent quenching with an electrophile, such as carbon dioxide, can then introduce the carboxylic acid group. This strategy allows for precise control over the substitution pattern of the benzoic acid scaffold.

Introduction and Functional Group Interconversion of the Aminomethyl Group

The introduction of the Boc-protected aminomethyl group at the 4-position of the 2-fluorobenzoic acid scaffold is the final key transformation.

The formation of the carbon-nitrogen bond is typically achieved through the reaction of a suitable precursor with a nitrogen source. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.orgwikipedia.org The Boc group can be introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. wikipedia.org

A common strategy involves the conversion of a methyl group at the 4-position of the benzoic acid to a bromomethyl group, followed by nucleophilic substitution with a protected amine or an azide which is subsequently reduced and protected.

Table 1: Comparison of Synthetic Strategies for the Fluorinated Benzoic Acid Scaffold

Starting MaterialKey ReactionsAdvantagesDisadvantages
Substituted AnilinesDiazotization, Sandmeyer reaction, OxidationReadily available starting materialsMulti-step sequences, potential for side reactions
Substituted ToluenesSide-chain oxidation, Nitration, ReductionDirect introduction of carboxylic acidHarsh reaction conditions may be required
Halogenated Benzoic AcidsNucleophilic aromatic substitutionDirect introduction of fluorineSubstrate reactivity can be low

Table 2: Methods for Introduction of the Aminomethyl Group

Precursor Functional GroupReagentsKey Transformation
MethylN-Bromosuccinimide (NBS), Azide or protected amineRadical bromination followed by nucleophilic substitution
AldehydeProtected amine, Reducing agentReductive amination
NitrileReducing agent, Boc₂OReduction to amine followed by protection

Regioselective Functionalization of Aromatic Rings (e.g., Vilsmeier-Haack reaction and subsequent reduction)

A critical step in the synthesis of this compound is the regioselective introduction of a one-carbon unit at the C4 position of the 2-fluorobenzoic acid scaffold. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.orgorganic-chemistry.org The reaction utilizes a substituted formamide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent. jk-sci.comwikipedia.orgchemistrysteps.com

The mechanism begins with the formation of the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution reaction. wikipedia.orgchemistrysteps.com The aromatic ring attacks the Vilsmeier reagent, and subsequent hydrolysis of the resulting iminium ion intermediate yields the corresponding aryl aldehyde. jk-sci.comwikipedia.org For the synthesis of the target compound, this reaction would ideally be performed on a suitable 2-fluoro-substituted benzene (B151609) derivative. The directing effects of the substituents on the ring are crucial for achieving the desired regioselectivity at the para-position to the fluorine atom. While the Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylations, the reaction is effective for activated aromatic systems such as phenols and anilines. wikipedia.orgchemistrysteps.com

Following the successful formylation to produce a 4-formyl-2-fluorobenzoic acid precursor, the aldehyde group must be converted to the aminomethyl moiety. This typically involves a "subsequent reduction" step, which is a simplification of a multi-step or one-pot process. A direct reduction of the aldehyde would yield a primary alcohol. chemguide.co.uk More relevant to the synthesis of the target compound, the aldehyde can be converted to the amine via reductive amination. This process involves the reaction of the aldehyde with an amine source (like ammonia) to form an imine, which is then reduced in situ to the desired primary amine. This amine is then ready for protection.

Reaction StageReagentsIntermediate/ProductPurpose
FormylationDMF, POCl₃Aryl AldehydeIntroduction of a -CHO group onto the aromatic ring. jk-sci.comchemistrysteps.com
Conversion to AmineAmmonia, Reducing Agent (e.g., NaBH₃CN)Aryl AminomethylConversion of the aldehyde to the required aminomethyl group.

Integration and Selective Protection of the Amino Moiety with the Boc Group

The protection of the aminomethyl group is essential to prevent unwanted side reactions in subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. fishersci.co.ukquora.com The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.ukwikipedia.org The resulting N-Boc protected amine is stable towards most nucleophiles and bases, making it an ideal choice for syntheses involving multiple functional groups. organic-chemistry.orgsemanticscholar.org

Conditions for Boc-Protection: Aqueous versus Anhydrous Methodologies

The installation of the Boc group can be performed under both aqueous and anhydrous conditions, offering flexibility depending on the substrate's properties. organic-chemistry.org

Aqueous Methodologies: Aqueous conditions are often preferred for their convenience and environmental friendliness. The reaction can be carried out in water, mixed solvent systems like water/THF, or in biphasic systems such as chloroform and aqueous sodium bicarbonate. fishersci.co.ukwikipedia.org Common bases used in these systems include sodium hydroxide and sodium bicarbonate. fishersci.co.uk Notably, catalyst-free N-tert-butyloxycarbonylation of amines has been shown to proceed chemoselectively in water, avoiding side products. organic-chemistry.org

Anhydrous Methodologies: Anhydrous conditions are employed when the substrate is sensitive to water or when precise control over the reaction is needed. Common anhydrous solvents include tetrahydrofuran (THF), acetonitrile, methanol, and dimethylformamide (DMF). fishersci.co.uk Bases such as triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) are frequently used. fishersci.co.uk For particularly sensitive substrates, such as those containing isotopes susceptible to exchange with water, anhydrous methods are essential. Solvent-free approaches, often utilizing a reusable catalyst, have also been developed as efficient and green alternatives. organic-chemistry.orgresearchgate.net

ConditionTypical SolventsTypical BasesAdvantages
Aqueous Water, Water/THF, Chloroform/WaterNaOH, NaHCO₃Environmentally friendly, often high chemoselectivity. fishersci.co.ukwikipedia.orgorganic-chemistry.org
Anhydrous THF, Acetonitrile, DMF, MethanolTriethylamine (TEA), DMAPSuitable for water-sensitive substrates, precise control. fishersci.co.uk

Chemoselective Boc-Protection in Polyfunctionalized Substrates

The synthesis of this compound involves a substrate with multiple functional groups—an amine and a carboxylic acid. Therefore, the chemoselective protection of the amine without affecting the carboxylic acid is critical. The N-tert-butoxycarbonylation reaction is known for its high chemoselectivity. organic-chemistry.org It is possible to selectively protect primary or secondary amines in the presence of other reactive groups like hydroxyls and, importantly, carboxylic acids. researchgate.netnih.gov

Several strategies enhance chemoselectivity. The use of specific catalysts, such as nanocerium oxide or sulfated tungstate, can facilitate the protection of amines under mild, solvent-free conditions while tolerating other functional groups like alcohols, phenols, and esters. researchgate.net The choice of reaction conditions can also prevent undesired side reactions. For example, in the case of amino alcohols, specific protocols can avoid the formation of oxazolidinone byproducts. organic-chemistry.org For the target molecule, the amine is significantly more nucleophilic than the carboxylate anion (formed under basic conditions), allowing for selective reaction with Boc₂O.

Orthogonal Protection Strategies Utilizing the Boc Group

In more complex syntheses of analogues and derivatives, an orthogonal protection strategy is often necessary. This approach uses multiple protecting groups within the same molecule that can be removed under distinct reaction conditions, allowing for the selective manipulation of different functional groups. fiveable.me

The Boc group is a cornerstone of such strategies because it is labile to acid. organic-chemistry.orgmasterorganicchemistry.com It is orthogonal to groups that are removed under different conditions, such as:

Fmoc (9-fluorenylmethyloxycarbonyl) group: Base-labile. organic-chemistry.orgfiveable.me

Cbz (Carboxybenzyl) and Benzyl (Bn) groups: Removed by catalytic hydrogenolysis. semanticscholar.orgmasterorganicchemistry.com

This orthogonality allows for precise, sequential deprotection. For example, in a molecule containing both a Boc-protected amine and a Cbz-protected amine, the Boc group can be selectively removed with an acid like trifluoroacetic acid (TFA) without affecting the Cbz group. masterorganicchemistry.com Conversely, the Cbz group can be removed by hydrogenation while the Boc group remains intact. semanticscholar.org This control is fundamental in fields like peptide synthesis and the construction of complex bioactive molecules. fiveable.me

Carboxylic Acid Formation and Optimized Purification Protocols

The carboxylic acid moiety is a defining feature of the target molecule. Its synthesis can be approached in several ways, often by oxidizing a precursor. A common method is the oxidation of an alkyl group on the aromatic ring. jove.com For instance, a 2-fluoro-4-methylbenzylamine derivative could be oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) to form the carboxylic acid. jove.combritannica.com Alternatively, if the synthesis proceeds through a 4-formyl intermediate from a Vilsmeier-Haack reaction, the aldehyde can be oxidized to a carboxylic acid using reagents like chromic acid or potassium permanganate. britannica.comchemguide.co.uk

Once the synthesis is complete, rigorous purification is necessary to isolate this compound in high purity. Several protocols are effective for aromatic carboxylic acids.

Recrystallization: This is a standard technique for purifying solid organic compounds. savemyexams.com The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes, leaving impurities in the solution. savemyexams.comlookchem.com Using a combination of two different solvents can often improve the efficiency of recrystallization. lookchem.com

Acid-Base Extraction: A highly effective method for purifying carboxylic acids involves converting the acid into its water-soluble salt. lookchem.com The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., NaOH or NaHCO₃). The carboxylic acid is deprotonated to form its sodium salt, which dissolves in the aqueous layer, while non-acidic impurities remain in the organic layer. The aqueous layer is then separated and acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can be collected by filtration. lookchem.com

Chromatography: For more challenging separations, chromatographic techniques are employed. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC with an ion-suppressing or ion-pairing agent in the mobile phase, is a powerful tool for the analysis and purification of aromatic carboxylic acids. nih.gov

Purification MethodPrincipleApplication
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures. savemyexams.comPurification of crude solid product.
Acid-Base Extraction Conversion of the carboxylic acid to a water-soluble salt to separate it from neutral or basic impurities. lookchem.comSeparation of the acidic product from non-acidic reaction byproducts.
Chromatography (HPLC) Differential partitioning of components between a stationary phase and a mobile phase. nih.govHigh-purity isolation and analytical assessment.

Analytical Methodologies for Research and Development of 4 Boc Amino Methyl 2 Fluoro Benzoic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon-hydrogen framework of 4-(Boc-amino)methyl-2-fluoro-benzoic acid and its synthetic precursors.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The tert-butoxycarbonyl (Boc) protecting group would exhibit a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.4 ppm. The methylene protons (-CH₂-) adjacent to the Boc-protected amine would likely appear as a doublet around 4.3 ppm, with the splitting arising from coupling to the N-H proton. The aromatic protons would resonate in the downfield region, and their splitting pattern would be indicative of the substitution on the benzene (B151609) ring. The fluorine atom at the 2-position would further influence the chemical shifts and coupling patterns of the adjacent aromatic protons. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very downfield chemical shift, typically above 10 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons of the Boc group and the carboxylic acid would appear at the most downfield shifts (around 155 ppm and 165 ppm, respectively). The quaternary carbon of the tert-butyl group would be found around 80 ppm, while the methyl carbons would resonate further upfield. The methylene carbon and the aromatic carbons would have characteristic chemical shifts influenced by their respective electronic environments, including the effects of the fluorine substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃1.45 (s, 9H)28.3
C (CH₃)₃-79.5
NH-CH₂ 4.35 (d, 2H)44.0
Ar-H7.20-7.90 (m, 3H)115-140
COOH>10 (br s, 1H)-
C =O (Boc)-156.0
C =O (Acid)-166.5

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal mass of this compound is 269.27 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of the Boc group is a characteristic feature in the mass spectra of Boc-protected compounds. Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da). The fragmentation pattern of the aromatic ring can also provide valuable information about the substitution pattern.

Table 2: Expected Mass Spectrometry Fragments for this compound
Fragment Mass (m/z) Description
[M+H]⁺270.1Protonated molecular ion
[M-C₄H₈]⁺214.1Loss of isobutylene from the Boc group
[M-Boc+H]⁺170.1Loss of the Boc group
[M-COOH]⁺224.1Loss of the carboxylic acid group

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The C=O stretching of the carboxylic acid would typically appear as a strong band around 1700-1725 cm⁻¹. The C=O stretching of the carbamate (Boc group) would also be observed in a similar region, often around 1680-1700 cm⁻¹. The N-H stretching of the Boc-protected amine would give rise to a band in the region of 3300-3500 cm⁻¹. The C-F stretching vibration would be expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound
Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C=O (Carboxylic Acid)1700-1725
C=O (Boc)1680-1700
N-H (Boc)3300-3500
C-F1000-1400
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-2980

Chromatographic Techniques for Reaction Monitoring and Purification Optimization

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. In the context of the synthesis of this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) play crucial roles.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the separation and quantification of compounds. A reverse-phase HPLC method is commonly employed for the purity assessment of compounds like this compound. calpaclab.com In this method, a non-polar stationary phase (such as C18) is used with a polar mobile phase.

A typical HPLC method for this compound might involve a gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The detector, commonly a UV detector set at a wavelength where the analyte has strong absorbance, monitors the eluent. The retention time of the compound is a characteristic parameter under a specific set of conditions. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately determined. Commercial suppliers of similar Boc-protected amino acids often report purity levels of ≥98% as determined by HPLC. jk-sci.com

Table 4: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives
Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time-dependent mixture of A and B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) for Expedited Reaction Progress Evaluation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate (typically silica gel) alongside the starting materials and observing the separation of spots after development in an appropriate solvent system, a chemist can quickly assess the consumption of reactants and the formation of products.

For a compound like this compound, a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., ethyl acetate or methanol) is often used as the mobile phase. The addition of a small amount of acetic acid to the eluent can help to reduce tailing of the carboxylic acid spot. The spots are visualized under UV light or by staining with a suitable reagent, such as potassium permanganate or ninhydrin (after deprotection of the Boc group). The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

Table 5: Common TLC Solvent Systems for Boc-Protected Amino Acids
Solvent System (v/v) Typical Application
Ethyl Acetate / Hexane (e.g., 1:1)For moderately polar compounds
Dichloromethane / Methanol (e.g., 9:1)For more polar compounds
Chloroform / Methanol / Acetic AcidFor acidic compounds to improve spot shape

Gas Chromatography (GC) for Analysis of Volatile Intermediates and Solvents

Gas Chromatography (GC) is a powerful analytical technique used in the research and development of active pharmaceutical ingredients (APIs) like this compound to identify and quantify volatile organic compounds. ispub.comijpsonline.comasianpubs.org This methodology is particularly crucial for monitoring residual solvents and volatile intermediates from the synthesis process, ensuring the final product's purity and safety. ispub.comijpsonline.comasianpubs.org The presence of residual solvents, even in trace amounts, can affect the physicochemical properties, stability, and safety of the API. ijpsonline.comasianpubs.org

In the context of this compound, GC analysis is typically performed on samples from various stages of the manufacturing process. This includes the analysis of starting materials, reaction mixtures, and the final isolated product to ensure that levels of residual solvents are within acceptable limits defined by regulatory bodies such as the International Council for Harmonisation (ICH). ispub.comasianpubs.org

A common approach for this analysis is headspace GC coupled with a Flame Ionization Detector (FID), which is well-suited for the detection of volatile organic compounds. ispub.com The solid or liquid sample containing the API is placed in a sealed vial and heated, allowing the volatile components to partition into the gas phase (headspace). An aliquot of this gas is then injected into the GC system for separation and analysis.

The separation of volatile compounds is achieved on a capillary column, often with a stationary phase like 6% cyanopropylphenyl / 94% dimethylpolysiloxane, which is effective for resolving a wide range of common organic solvents. ijpsonline.com The choice of column and temperature programming is optimized to achieve good resolution between the different potential solvents and intermediates.

Table 1: Illustrative GC Method Parameters for Residual Solvent Analysis

Parameter Value
GC System Agilent 6890 or equivalent
Detector Flame Ionization Detector (FID)
Injector Headspace Sampler
Column DB-624 (30 m x 0.53 mm ID, 3.0 µm film thickness) or equivalent
Carrier Gas Helium or Nitrogen
Oven Program Initial Temp: 40°C (hold 5 min), Ramp: 10°C/min to 240°C (hold 5 min)
Injector Temp 250°C
Detector Temp 280°C

| Sample Prep | Accurately weighed sample dissolved in a suitable high-boiling solvent (e.g., DMSO) |

The identification of specific solvents is based on their retention times compared to known standards. Quantification is typically performed using an internal or external standard method, allowing for the determination of the concentration of each residual solvent in the sample.

Table 2: Representative Data for Residual Solvent Analysis in a Batch of this compound

Solvent Retention Time (min) Concentration (ppm) ICH Limit (ppm)
Methanol 3.5 150 3000
Ethyl Acetate 5.8 200 5000
Toluene 8.2 50 890
Tetrahydrofuran 6.1 25 720

X-ray Crystallography for Definitive Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. In the pharmaceutical development of this compound, this method provides definitive information on its absolute configuration, conformational analysis, and the packing of molecules in the crystal lattice. nih.govuc.ptresearchgate.net Such information is critical for understanding the solid-state properties of the drug substance, which can influence its stability, solubility, and bioavailability.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected on a detector. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

For a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute configuration, provided that the crystal is of sufficient quality and, in some cases, by using anomalous dispersion effects. This is of paramount importance in pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicological profiles.

The solid-state structure revealed by X-ray crystallography also provides insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. These interactions are fundamental to the physical properties of the solid form, including its melting point, density, and morphology. In the case of this compound, the carboxylic acid, amide, and fluoro substituents are all capable of participating in hydrogen bonding, which would be expected to play a significant role in the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 9.876
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1489.2
Z 4
Calculated Density (g/cm³) 1.205

| R-factor (%) | 4.5 |

This detailed structural information is invaluable for solid-state characterization, polymorph screening, and ensuring batch-to-batch consistency of the API.

Future Prospects and Emerging Research Frontiers

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of fluorinated aromatic compounds is an area of intense research, driven by the need for more environmentally friendly and efficient chemical processes. Future efforts concerning 4-(Boc-amino)methyl-2-fluoro-benzoic acid and its analogs are likely to focus on several key areas of sustainable synthesis:

Biotransformations: The use of microorganisms to perform specific chemical reactions offers a green alternative to traditional synthetic methods. Research has shown that certain fungi and bacteria can efficiently convert fluorinated benzoic acids into corresponding benzyl alcohols or benzamides, respectively. tandfonline.com Applying such biotransformation approaches could lead to novel, sustainable routes for synthesizing derivatives of this compound.

Continuous Flow Synthesis: Continuous reaction operations can enhance safety, improve reaction control, and increase yield compared to batch processes. scispace.com Implementing continuous flow technology for the oxidation of substituted toluenes or other precursors could provide a scalable and sustainable method for producing fluorinated benzoic acids. scispace.com

Novel Catalysis: The use of green oxidants like hydrogen peroxide (H₂O₂) with solid acid catalysts represents a move towards more sustainable chemical production. rsc.org Research into catalysts, such as those based on graphene oxide, for the oxidation of aldehydes to carboxylic acids demonstrates a practical path to greener synthesis protocols applicable to this class of compounds. rsc.org

Exploration of Novel Biological Applications Beyond Current Paradigms

The structural motifs present in this compound are prevalent in many biologically active molecules. This makes it a promising starting point for the discovery of new therapeutic agents.

Antimicrobial Agents: Derivatives of aminobenzoic acid have demonstrated significant potential as antimicrobial and cytotoxic agents. mdpi.comnih.gov By modifying the core structure of this compound, researchers can create libraries of new compounds for screening against various pathogens, including drug-resistant bacteria and fungi. mdpi.comnih.govresearchgate.net For instance, pyrazole derivatives containing a benzoic acid moiety have been identified as potent inhibitors of fatty acid biosynthesis in bacteria. nih.gov

Antifungal Drug Discovery: The fungal-specific enzyme CYP53 has been identified as a target for benzoic acid derivatives. nih.gov This opens up the possibility of using this compound as a scaffold to design novel antifungal agents with high specificity, potentially reducing side effects in humans. nih.gov

Neurodegenerative Diseases: Aminobenzoic acid derivatives have been investigated as inhibitors of cholinesterase, an enzyme implicated in Alzheimer's disease. researchgate.net The unique electronic properties conferred by the fluorine atom could be exploited to design more potent and selective inhibitors, offering new avenues for the treatment of neurodegenerative disorders. researchgate.net

Anti-inflammatory Drugs: Anthranilic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The fluorinated structure of the target compound could be used to develop next-generation NSAIDs with improved efficacy or safety profiles. nih.gov

Potential ApplicationRationale
Antibacterial Aminobenzoic acid scaffold shows activity against pathogens like MRSA. nih.gov
Antifungal Benzoic acid derivatives can target fungal-specific enzymes like CYP53. nih.gov
Anticancer Benzoic acid derivatives have shown cytotoxic activity against cancer cell lines. preprints.org
Neurotherapeutics Aminobenzoic acid core can be used to design cholinesterase inhibitors for Alzheimer's. researchgate.net
Anti-inflammatory Fluorinated anthranilic acid structure is promising for novel NSAIDs. nih.gov

Advanced Computational Studies for Mechanistic Insights and Predictive Design

Computational chemistry plays a crucial role in modern drug discovery by providing insights into molecular interactions and predicting the activity of new compounds. For a molecule like this compound, advanced computational studies are a key frontier.

Molecular Docking: This technique can be used to predict how derivatives of the compound will bind to specific biological targets, such as enzymes or receptors. For example, docking studies have been successfully used to understand how benzoic acid derivatives inhibit the fungal enzyme CYP53 and how aminobenzoic acid analogs inhibit cholinesterases. nih.govresearchgate.net These methods can guide the synthesis of more potent and selective molecules.

Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of related compounds and correlating their predicted properties with experimental data, researchers can build robust SAR models. This allows for the predictive design of new derivatives with enhanced biological activity. nih.gov

ADME Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. The introduction of fluorine is known to affect these properties, often by enhancing metabolic stability. nbinno.com Predictive modeling can help in optimizing the pharmacokinetic profile of new therapeutics derived from this scaffold.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of diverse compounds for drug screening has driven the development of automated and high-throughput synthesis platforms. The structure of this compound makes it well-suited for these technologies.

The Boc-protecting group is stable under a wide range of reaction conditions but can be easily removed when needed, making it ideal for multi-step automated synthesis. Research into the automated radiosynthesis of fluorinated amino acids using Boc-protected precursors highlights the compatibility of such molecules with automated platforms. nih.gov The carboxylic acid and the deprotected amine can be used as anchor points for solid-phase synthesis or for parallel solution-phase synthesis, enabling the rapid generation of large compound libraries for high-throughput screening.

Design of Next-Generation Molecular Probes and Targeted Therapeutic Agents

The unique properties of fluorine make it a valuable element in the design of advanced diagnostics and targeted therapies.

PET Imaging Agents: The fluorine-18 (¹⁸F) isotope is a widely used positron emitter for Positron Emission Tomography (PET) imaging. Synthetic routes to this compound can be adapted to incorporate ¹⁸F, allowing for the creation of novel PET tracers. arkat-usa.org These tracers could be used to study biological processes or for the diagnosis of diseases.

¹⁹F NMR Probes: Since fluorine is virtually absent in biological systems, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the behavior of fluorinated molecules in complex biological environments without background interference. nih.gov Derivatives of this compound could be developed as probes to investigate drug-target interactions or cellular uptake.

Targeted Drug Delivery: The compound can serve as a linker in antibody-drug conjugates (ADCs) or other targeted delivery systems. The benzoic acid moiety can be attached to a targeting ligand (e.g., an antibody or peptide), while the aminomethyl group, after deprotection, can be conjugated to a potent cytotoxic drug. nih.gov Such systems are designed to deliver a therapeutic payload specifically to cancer cells, minimizing systemic toxicity. nih.gov

Theranostic Agents: There is a growing interest in "theranostics," which combine therapeutic and diagnostic capabilities in a single agent. By incorporating a fluorescent reporter or a radiolabel, derivatives of this compound could be developed into theranostic agents that allow for real-time monitoring of drug delivery and therapeutic response. nih.gov

Q & A

Q. What is the role of the Boc (tert-butoxycarbonyl) protecting group in 4-(Boc-amino)methyl-2-fluoro-benzoic acid?

The Boc group serves as a temporary protecting agent for the amine functionality during synthetic workflows. It prevents unwanted side reactions (e.g., nucleophilic attacks or oxidation) at the amine site, particularly in multi-step syntheses involving acidic or coupling conditions. The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting other functional groups, such as the fluorine substituent or the carboxylic acid moiety. This is critical for sequential functionalization in peptide or small-molecule drug synthesis .

Q. What are standard synthetic routes for this compound?

A common approach involves:

Fluorination : Introducing the fluorine atom at the ortho position of benzoic acid via electrophilic aromatic substitution or directed ortho-metalation.

Methylamine Protection : Reacting the aminomethyl group with Boc anhydride [(Boc)₂O] in the presence of a base (e.g., DMAP) to form the Boc-protected intermediate.

Carboxylic Acid Activation : Using coupling agents like EDC/HOBt to link the fluorinated benzoic acid to the Boc-protected amine intermediate.
Purification typically employs silica gel chromatography or recrystallization, with purity verified via HPLC and NMR .

Advanced Research Questions

Q. How do steric and electronic effects influence coupling reactions involving this compound?

The fluorine atom at the ortho position induces steric hindrance and electron-withdrawing effects, which can reduce reactivity in coupling reactions (e.g., amide bond formation). This necessitates optimized conditions:

  • Catalysts : Use of DMAP or HOAt to enhance coupling efficiency.
  • Temperature : Elevated temperatures (40–60°C) may overcome kinetic barriers.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of the Boc-protected intermediate.
    Contradictory data on reaction yields (e.g., 60–85% in similar systems) highlight the need for empirical optimization based on substituent positioning .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

Key challenges include:

  • Fluorine NMR Signal Splitting : The ¹⁹F nucleus causes complex splitting patterns in ¹H NMR. Resolution requires high-field instruments (≥400 MHz) and deuterated DMSO as a solvent.
  • Acid Stability : The Boc group may partially hydrolyze during prolonged HPLC analysis. Use of acidic mobile phases (e.g., 0.1% TFA in acetonitrile/water) mitigates this.
  • Mass Spectrometry Adducts : Sodium or potassium adducts dominate in ESI-MS. Addition of ammonium formate suppresses adduct formation, improving accuracy in molecular ion detection .

Q. How do competing nucleophilic pathways affect the synthesis of this compound?

The aminomethyl group can act as a nucleophile, leading to side reactions such as:

  • Self-Condensation : Dimerization via nucleophilic attack on activated carboxylic acid intermediates.
  • Incomplete Protection : Residual unprotected amine reacts with activated esters, forming byproducts.
    Mitigation Strategies :
  • Use excess Boc anhydride (2.5–3.0 eq) to ensure complete protection.
  • Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or inline IR spectroscopy .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Boc deprotection: How should researchers reconcile conflicting data?

Literature reports varying deprotection efficiencies (70–95%) under similar acidic conditions. Contradictions arise from:

  • Acid Strength : Trifluoroacetic acid (TFA) vs. HCl/dioxane. TFA generally achieves >90% deprotection but may require longer reaction times.
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine) stabilize the Boc group, necessitating extended deprotection (2–4 hours vs. 30 minutes for non-fluorinated analogs).
    Recommendation : Pre-screen deprotection conditions using small-scale reactions monitored by LC-MS .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound?

  • Chromatography : Reverse-phase HPLC (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA) achieves high purity (>98%).
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) for crystalline products.
  • Quality Control : Validate purity via ¹H/¹³C NMR, HRMS, and elemental analysis. Contaminants like residual Boc anhydride are identified via FT-IR (C=O stretch at 1740 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.